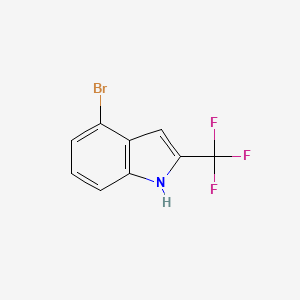

5-Bromo-6-methoxy-1H-indole

Übersicht

Beschreibung

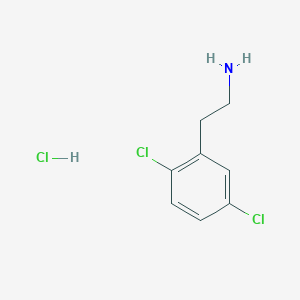

5-Bromo-6-methoxy-1H-indole is a chemical compound with the molecular formula C9H8BrNO . It is an indole derivative, which is a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

The synthesis of 5-Bromo-6-methoxy-1H-indole involves a series of steps. The process starts with the preparation of Sodium Indoline-2-Sulfonate, followed by the acetylation of the sodium indoline-2-sulfonate. The final step involves the bromination of the acylated material .Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methoxy-1H-indole consists of an indole nucleus with a bromine atom at the 5th position and a methoxy group at the 6th position .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

5-Bromo-6-methoxy-1H-indole derivatives have been investigated for their potential as antiviral agents. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the bromo and methoxy groups on the indole scaffold could potentially enhance the compound’s ability to interact with viral components, thereby inhibiting viral replication.

Anticancer Properties

Indole derivatives, including those with a 5-bromo-6-methoxy substitution, have been screened for their anticancer activities. Some analogues have demonstrated antiproliferative effects that are comparable or even superior to established chemotherapy agents like cisplatin, while exhibiting lower toxicity . This suggests their potential application in developing safer and more effective cancer treatments.

Antimicrobial Effects

The structural features of 5-Bromo-6-methoxy-1H-indole make it a candidate for antimicrobial research. Indole derivatives have been known to possess antibacterial and antifungal properties, which could be harnessed to develop new antibiotics or antifungal medications .

Anti-inflammatory Applications

Due to the bioactive nature of indole derivatives, there is interest in exploring their anti-inflammatory capabilities. The modification of the indole core with bromo and methoxy groups may lead to compounds with potent anti-inflammatory effects, useful for treating various inflammatory disorders .

Antidiabetic Potential

Research into indole derivatives has also extended into the field of diabetes management. The indole nucleus is a common feature in many pharmacologically active compounds, and its derivatives have been studied for antidiabetic properties. The 5-bromo-6-methoxy substitution could influence the compound’s interaction with biological targets relevant to diabetes .

Neuroprotective Effects

Indole compounds have been associated with neuroprotective properties. The unique structure of 5-Bromo-6-methoxy-1H-indole might contribute to the development of therapeutic agents aimed at protecting neural tissue from damage or degeneration .

Safety And Hazards

Zukünftige Richtungen

Indole derivatives, including 5-Bromo-6-methoxy-1H-indole, have attracted increasing attention in recent years due to their biological activities. Future research may focus on the development of novel methods of synthesis and the exploration of their potential applications in the treatment of various disorders .

Eigenschaften

IUPAC Name |

5-bromo-6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHWSVLYUXYJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methoxy-1H-indole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)

![3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373360.png)

![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B1373361.png)

![1-Iodo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1373368.png)

![2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373374.png)

![(6-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1373375.png)